molecular formula C5H9NO2 B13615957 N-Acetylisoxazolidine

N-Acetylisoxazolidine

Cat. No.: B13615957
M. Wt: 115.13 g/mol
InChI Key: MQXPKJNBYZWPHX-UHFFFAOYSA-N
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Description

N-Acetylisoxazolidine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It is a derivative of isoxazolidine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylisoxazolidine can be synthesized through various methods. One common approach involves the one-pot three-component cycloaddition reaction of sulfoxonium ylides, nitrosoarenes, and alkenes. This method is catalyst-free and additive-free, making it operationally simple and safe . Another method involves the use of nickel (II) as a catalyst to react electron-deficient olefins with C,N-diarylnitrones, resulting in high yields and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of safer and more stable reagents, along with optimized reaction conditions, ensures high efficiency and yield. The catalyst-free approach is particularly favored in industrial settings due to its operational safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Acetylisoxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are typically mild, ensuring high conversion rates and selectivity .

Major Products

The major products formed from these reactions include various functionalized isoxazolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-Acetylisoxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biological processes .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1-(1,2-oxazolidin-2-yl)ethanone

InChI

InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3

InChI Key

MQXPKJNBYZWPHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCO1

Origin of Product

United States

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